molecular formula C19H20N2O3 B6572055 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide CAS No. 921998-76-7

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

Cat. No. B6572055
CAS RN: 921998-76-7
M. Wt: 324.4 g/mol
InChI Key: CGVASMKFMFWLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide (N-EOTQM) is a novel quinoline-based compound with a wide range of potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. N-EOTQM has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have a wide range of pharmacological effects, such as inhibition of the enzyme acetylcholinesterase (AChE) and inhibition of the enzyme monoamine oxidase (MAO).

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has been studied extensively for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been found to inhibit the enzyme acetylcholinesterase (AChE) and to inhibit the enzyme monoamine oxidase (MAO). It has also been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Mechanism of Action

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has been found to interact with a variety of proteins and enzymes, including acetylcholinesterase (AChE), monoamine oxidase (MAO), and other enzymes involved in the regulation of neurotransmitter release. It is thought to act by inhibiting the activity of these enzymes, thereby leading to an increase in the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain.
Biochemical and Physiological Effects
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have a wide range of pharmacological effects, such as inhibition of the enzyme acetylcholinesterase (AChE) and inhibition of the enzyme monoamine oxidase (MAO). In addition, it has been found to have neuroprotective and neuroregenerative effects, as well as to improve cognitive and motor functions in animal models.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a novel quinoline-based compound with a wide range of potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. Its advantages include its low cost, its availability in large quantities, and its relatively simple synthesis process. Its limitations include its potential toxicity, its potential to interact with other drugs, and its potential to cause adverse side effects.

Future Directions

The potential applications of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide in the fields of medicinal chemistry, pharmacology, and biochemistry are vast and varied. Potential future directions include the development of novel formulations of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease; the development of novel formulations of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide for the treatment of cancer; the development of novel formulations of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide for the treatment of infectious diseases; and the development of novel formulations of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide for the treatment of inflammation. In addition, further research is needed to explore the potential of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide as an adjuvant for other drugs, as well as its potential to interact with other drugs, and its potential toxicity.

Synthesis Methods

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide can be synthesized via a three-step synthesis process. In the first step, N-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline (EOTQ) is reacted with 3-methoxybenzamide (3-MBA) in the presence of an acid catalyst, such as sulfuric acid, to yield N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide. In the second step, the product is isolated and purified by column chromatography. In the third and final step, the compound is recrystallized from an appropriate solvent, such as methanol or ethanol.

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-21-17-9-8-15(11-13(17)7-10-18(21)22)20-19(23)14-5-4-6-16(12-14)24-2/h4-6,8-9,11-12H,3,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVASMKFMFWLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.